molecular formula C22H20N2O5S B2699703 3-[4-(2-phenylethenesulfonyl)piperazine-1-carbonyl]-2H-chromen-2-one CAS No. 878099-39-9

3-[4-(2-phenylethenesulfonyl)piperazine-1-carbonyl]-2H-chromen-2-one

Cat. No.: B2699703
CAS No.: 878099-39-9
M. Wt: 424.47
InChI Key: OJDFTDCWPKUOOR-UHFFFAOYSA-N
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Description

3-[4-(2-phenylethenesulfonyl)piperazine-1-carbonyl]-2H-chromen-2-one is a complex organic compound that belongs to the class of sulfonylpiperazine derivatives. This compound is characterized by the presence of a chromen-2-one core structure, which is a common motif in many biologically active molecules. The sulfonylpiperazine moiety is known for its potential therapeutic applications, particularly in the field of medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[4-(2-phenylethenesulfonyl)piperazine-1-carbonyl]-2H-chromen-2-one typically involves a multi-step process. One common method includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and high-throughput screening methods to ensure high yield and purity of the final product .

Mechanism of Action

The mechanism of action of 3-[4-(2-phenylethenesulfonyl)piperazine-1-carbonyl]-2H-chromen-2-one involves its interaction with specific molecular targets within cells. The compound is known to inhibit certain enzymes by binding to their active sites, thereby preventing their normal function. This inhibition can disrupt various cellular pathways, leading to therapeutic effects such as reduced inflammation or inhibited tumor growth .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound stands out due to its combination of a chromen-2-one core with a sulfonylpiperazine moiety, which imparts unique chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications .

Properties

IUPAC Name

3-[4-[(E)-2-phenylethenyl]sulfonylpiperazine-1-carbonyl]chromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N2O5S/c25-21(19-16-18-8-4-5-9-20(18)29-22(19)26)23-11-13-24(14-12-23)30(27,28)15-10-17-6-2-1-3-7-17/h1-10,15-16H,11-14H2/b15-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJDFTDCWPKUOOR-XNTDXEJSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C(=O)C2=CC3=CC=CC=C3OC2=O)S(=O)(=O)C=CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCN1C(=O)C2=CC3=CC=CC=C3OC2=O)S(=O)(=O)/C=C/C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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